molecular formula C10H16O4 B026567 Ethyl (R)-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate CAS No. 104321-62-2

Ethyl (R)-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate

Cat. No.: B026567
CAS No.: 104321-62-2
M. Wt: 200.23 g/mol
InChI Key: GZVXALXOWVXZLH-HQZHTGGTSA-N
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Description

Ethyl ®-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate is an organic compound with a complex structure that includes a dioxolane ring and a propenoate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate typically involves the reaction of ethyl acetoacetate with formaldehyde and a chiral catalyst to form the dioxolane ring. This is followed by a Wittig reaction to introduce the propenoate group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triphenylphosphine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the propenoate group to an alcohol.

    Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxolane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl ®-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dioxolane rings.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl ®-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate involves its interaction with various molecular targets. The dioxolane ring can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The propenoate group can participate in conjugate addition reactions, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl ®-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-butenoate
  • Methyl ®-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate
  • Ethyl ®-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-pentenoate

Uniqueness

Ethyl ®-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate is unique due to its specific combination of a dioxolane ring and a propenoate group, which imparts distinct reactivity and potential applications compared to similar compounds. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral catalysis.

Properties

IUPAC Name

ethyl (E)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5+/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVXALXOWVXZLH-HQZHTGGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/[C@@H]1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (R)-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate
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Ethyl (R)-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate
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Ethyl (R)-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate
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Ethyl (R)-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate
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Ethyl (R)-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate
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Ethyl (R)-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate

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